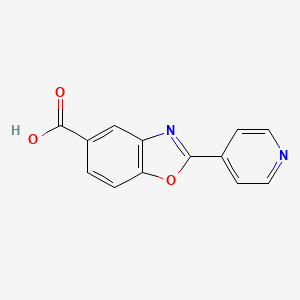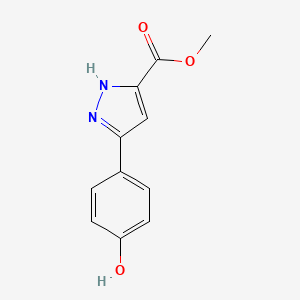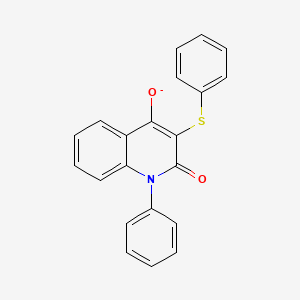![molecular formula C27H23N5O2 B604423 N'-[(1Z)-(1H-吲哚-3-基)亚甲基]-3-{2-[(4-甲基苯基)甲氧基]苯基}-1H-吡唑-5-甲酰肼 CAS No. 384849-33-6](/img/structure/B604423.png)
N'-[(1Z)-(1H-吲哚-3-基)亚甲基]-3-{2-[(4-甲基苯基)甲氧基]苯基}-1H-吡唑-5-甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C27H23N5O2 and its molecular weight is 449.5g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
细胞色素 P450 同工酶的化学抑制剂
一项相关研究讨论了化学抑制剂对人肝微粒体中细胞色素 P450 (CYP) 同工酶的选择性和效力,强调了此类抑制剂在预测药物-药物相互作用 (DDI) 和破译特定 CYP 同工酶参与药物代谢中的重要性 (Khojasteh 等人,2011 年)。这表明在评估该化合物如何作为特定 CYP 同工酶的抑制剂方面存在潜在的研究应用,通过最大程度减少 DDI 来促进更安全药物的开发。
杂环化学和药物合成
另一项研究综述了 4-(二氰亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮的化学性质,强调了它们作为合成各种杂环化合物和染料的构件的反应性和价值 (Gomaa 和 Ali,2020 年)。该化合物的结构特征表明在创建具有潜在药物或材料科学应用的新型杂环分子的应用中具有可能性。
抗真菌药效基团的开发
针对尖孢镰刀菌的小分子研究突出了抗真菌特性的构效关系 (SAR) 和药效基团预测 (Kaddouri 等人,2022 年)。这表明该分子在通过探索其药效基团位点相互作用来开发抗真菌剂中的潜在用途。
抗癌剂的开发
对 Knoevenagel 缩合产物的综述强调了它们在开发生物活性分子(包括抗癌剂)中的作用 (Tokala、Bora 和 Shankaraiah,2022 年)。这表明该化合物可以通过 Knoevenagel 缩合反应作为合成具有显着抗癌活性的分子的前体。
杂环 N-氧化物分子在药物应用中的应用
讨论了杂环 N-氧化物分子在有机合成、催化和药物应用中的潜力,突出了它们在药物化学中的重要性 (Li 等人,2019 年)。鉴于该化合物结构中的吲哚部分,有可能利用杂环 N-氧化物的独特特性来设计具有增强生物活性的药物。
生化分析
Biochemical Properties
N’-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, facilitating its role in biochemical pathways . Additionally, it has been observed to interact with proteins involved in cell signaling pathways, thereby influencing cellular responses and functions .
Cellular Effects
N’-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, including those involving kinases and transcription factors, which are critical for cell growth, differentiation, and apoptosis . The compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of N’-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its binding interactions with biomolecules. The indole nucleus allows the compound to interact with various receptors and enzymes, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to affect cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of N’-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N’-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of N’-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biological activity and therapeutic potential .
Subcellular Localization
N’-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide exhibits specific subcellular localization, which is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic potential.
属性
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-5-[2-[(4-methylphenyl)methoxy]phenyl]pyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-18-10-12-19(13-11-18)17-34-26-9-5-3-7-22(26)24-14-25(31-30-24)27(33)32-29-16-20-15-28-23-8-4-2-6-21(20)23/h2-13,15-16,24-25,28,30-31H,14,17H2,1H3,(H,32,33)/b29-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQKXTTXDMLWHK-MWLSYYOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3CC(NN3)C(=O)NN=CC4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3CC(NN3)C(=O)N/N=C\C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B604341.png)
![Ethyl 4-(morpholin-4-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B604343.png)



![ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B604350.png)

![1,6-Diphenyl-3-[1-(prop-2-enoxyamino)ethylidene]pyridine-2,4-dione](/img/structure/B604354.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B604358.png)
![Ethyl 2-{[(2-hydroxy-1-naphthyl)methylidene]amino}-4,2'-bithiophene-3-carboxylate](/img/structure/B604359.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604361.png)
![5-Bromo-2-hydroxybenzaldehyde [5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B604362.png)
![2-Hydroxy-5-methoxybenzaldehyde [5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B604363.png)
